molecular formula C9H14O2 B14312651 1-Cyclopropylethyl 2-methylprop-2-enoate CAS No. 113686-66-1

1-Cyclopropylethyl 2-methylprop-2-enoate

Katalognummer: B14312651
CAS-Nummer: 113686-66-1
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: KBMUUVHLNRRNFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropylethyl 2-methylprop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, in particular, features a cyclopropyl group attached to an ethyl chain, which is further connected to a 2-methylprop-2-enoate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 1-cyclopropylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-methylprop-2-enoic acid

    Reduction: 1-cyclopropylethanol

    Substitution: Various substituted esters depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

1-Cyclopropylethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties.

Wirkmechanismus

The mechanism of action of 1-Cyclopropylethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-methylprop-2-enoate
  • Ethyl 2-methylprop-2-enoate
  • Butyl 2-methylprop-2-enoate

Comparison

1-Cyclopropylethyl 2-methylprop-2-enoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

113686-66-1

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

1-cyclopropylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O2/c1-6(2)9(10)11-7(3)8-4-5-8/h7-8H,1,4-5H2,2-3H3

InChI-Schlüssel

KBMUUVHLNRRNFY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CC1)OC(=O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.